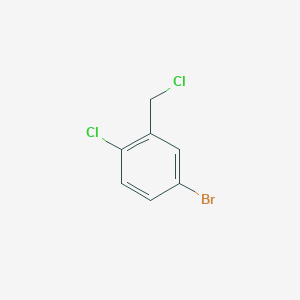
4-溴-1-氯-2-(氯甲基)苯
描述
4-Bromo-1-chloro-2-(chloromethyl)benzene is a useful research compound. Its molecular formula is C7H5BrCl2 and its molecular weight is 239.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-chloro-2-(chloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-chloro-2-(chloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环氧合酶-2抑制剂的合成
这种化合物被用于设计和合成新型环氧合酶-2(COX-2)抑制剂,这在抗炎药物的开发中非常重要 。苯环上的溴和氯取代基可以被策略性地替换或修饰,以创建选择性抑制COX-2的分子,COX-2是一种负责炎症和疼痛的酶。
氨基酸的衍生化
在生物化学中,4-溴-1-氯-2-(氯甲基)苯可用于氨基酸的衍生化。 该过程对于肽和蛋白质的分析至关重要,其中该化合物可以与氨基反应形成更容易检测和定量的衍生物 。
通过SNAr机制进行有机合成
该化合物可以进行亲核芳香取代反应(SNAr),其中卤素原子被亲核试剂取代。 这种反应在有机合成中特别有用,可以用来构建具有高精度的复杂分子 。
酚衍生物的制备
在工业化学中,这种化合物可以参与与氢氧化钠的高温反应,生成酚衍生物。 该过程类似于Dow工艺,这是一种合成酚的经典方法 。
液晶的开发
4-溴-1-氯-2-(氯甲基)苯的独特结构使其成为合成液晶的候选物质。 这些材料因其调制光的能力而应用于显示技术,例如LCD屏幕 。
染料和颜料的创造
化合物中的溴和氯基团可以参与反应形成染料和颜料。 这些物质在纺织工业和各种应用的着色剂的创造中很有价值 。
药物研究
在药物研究中,4-溴-1-氯-2-(氯甲基)苯可以作为合成多种治疗剂的起始原料。 它的反应位点允许进行靶向修饰,以产生具有特定药理活性的药物 。
材料科学应用
该化合物的反应性使其适用于表面改性和功能材料的创建。 它可以用来将溴和氯官能团引入聚合物或其他基材,然后可以进一步反应以实现所需的性能 。
作用机制
Target of Action
It is known that benzylic halides, such as this compound, typically interact with nucleophiles .
Mode of Action
4-Bromo-1-chloro-2-(chloromethyl)benzene, being a benzylic halide, is likely to undergo nucleophilic substitution reactions . The exact mode of action would depend on the specific nucleophile and reaction conditions involved.
Biochemical Pathways
It is known that benzylic halides can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-(chloromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
属性
IUPAC Name |
4-bromo-1-chloro-2-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFCTCLLJDRHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655949 | |
| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928758-19-4 | |
| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
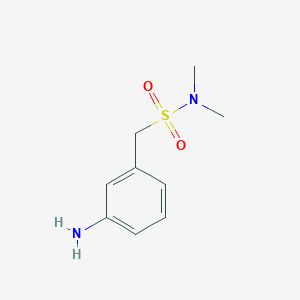
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
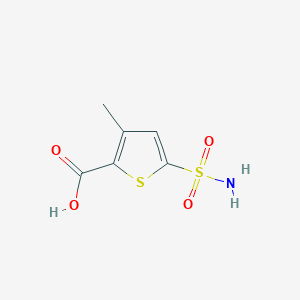
![3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B1517734.png)
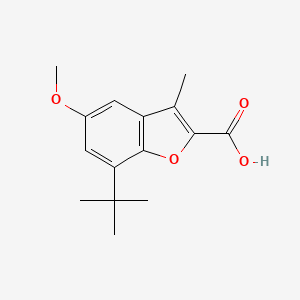
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
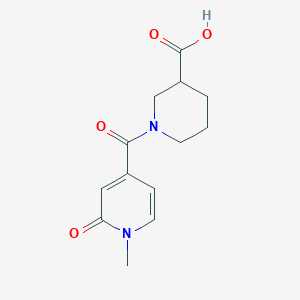
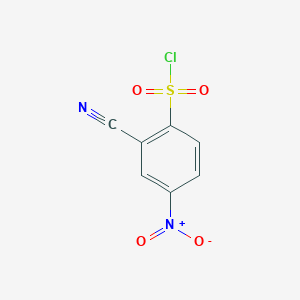
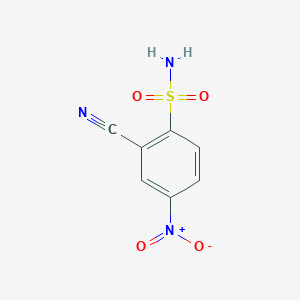
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
